1-(2-Chlorothiazol-4-yl)ethanone 1-(2-Chlorothiazol-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 222169-08-6
VCID: VC5871269
InChI: InChI=1S/C5H4ClNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3
SMILES: CC(=O)C1=CSC(=N1)Cl
Molecular Formula: C5H4ClNOS
Molecular Weight: 161.6

1-(2-Chlorothiazol-4-yl)ethanone

CAS No.: 222169-08-6

Cat. No.: VC5871269

Molecular Formula: C5H4ClNOS

Molecular Weight: 161.6

* For research use only. Not for human or veterinary use.

1-(2-Chlorothiazol-4-yl)ethanone - 222169-08-6

Specification

CAS No. 222169-08-6
Molecular Formula C5H4ClNOS
Molecular Weight 161.6
IUPAC Name 1-(2-chloro-1,3-thiazol-4-yl)ethanone
Standard InChI InChI=1S/C5H4ClNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3
Standard InChI Key OVFBRHYGFKFHCW-UHFFFAOYSA-N
SMILES CC(=O)C1=CSC(=N1)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(2-Chlorothiazol-4-yl)ethanone consists of a thiazole ring substituted with a chlorine atom at the 2-position and an ethanone group at the 4-position. The molecular formula is C₅H₄ClNOS, with a theoretical molecular weight of 161.61 g/mol . Key structural features include:

  • Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur.

  • Chlorine substituent: Enhances electrophilicity and influences reactivity in cross-coupling reactions.

  • Ethanone group: A ketone functional group that participates in nucleophilic additions and reductions.

Comparative Structural Data

Property1-(2-Chlorothiazol-5-yl)ethanone 1-(4-Bromothiazol-2-yl)ethanone
Molecular FormulaC₅H₄ClNOSC₅H₄BrNOS
Molecular Weight161.61 g/mol206.06 g/mol
Density1.4±0.1 g/cm³Not reported
Boiling Point273.1±32.0°CNot reported
Flash Point119.0±25.1°CNot reported

The 4-yl isomer’s properties are expected to differ due to positional effects on electronic distribution and steric interactions. For instance, the chlorine atom at the 2-position in the 5-yl isomer stabilizes the ring via resonance, whereas its placement at the 4-position may alter reactivity patterns .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis is reported for the 4-yl isomer, the methodology for 1-(2-chlorothiazol-5-yl)ethanone provides a foundational framework :

Step 1: Friedel-Crafts Acylation

  • Reactants: 2-Chloro-N-methoxy-N-methylthiazole-5-carboxamide (157 g, 0.762 mol) and methyl magnesium chloride (3 M in THF).

  • Conditions: Anhydrous THF at -10°C under nitrogen, followed by warming to room temperature.

  • Yield: 80% after purification via flash chromatography .

Step 2: Quenching and Isolation

  • The reaction is quenched with saturated ammonium chloride, extracted with methyl tert-butyl ether (MTBE), and dried over sodium sulfate.

Physicochemical Characterization

Spectroscopic Data

For the 5-yl analog, key spectral signatures include:

  • ¹H NMR:

    • Acetyl group protons: δ ~2.6 ppm (singlet).

    • Thiazole ring protons: δ ~7.5–8.5 ppm (doublets) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 161.6 [M⁺] with fragments at m/z 126 (loss of Cl) and 77 (thiazole ring) .

The 4-yl isomer’s NMR would likely show distinct ring proton shifts due to altered electronic environments.

Thermal Stability

The 5-yl derivative exhibits a boiling point of 273.1±32.0°C and a flash point of 119.0±25.1°C . The 4-yl isomer’s thermal profile may vary slightly due to differences in molecular symmetry and dipole interactions.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Achieving precise substitution at the 4-position requires advanced directing groups or catalysts.

  • Purification: Isomeric byproducts necessitate high-resolution chromatographic techniques.

Research Priorities

  • Crystallography: X-ray diffraction studies to resolve the 4-yl isomer’s three-dimensional structure.

  • QSAR Modeling: Correlating substituent positions with bioactivity to optimize drug candidates.

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